3-[(2R)-2-Amino-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione
Description
Historical Context of Pyrimidinedione Research
The pyrimidinedione scaffold traces its origins to 19th-century heterocyclic chemistry. Adolf von Baeyer’s 1864 synthesis of barbituric acid marked the first documented pyrimidinedione derivative, though its pharmacological potential remained unexplored until the early 20th century. Emil Fischer and Josef von Mering’s 1903 development of barbital (diethylbarbituric acid) established pyrimidinediones as critical hypnotic agents, catalyzing further structural diversification. Mid-20th-century advances revealed natural pyrimidinediones like uracil and thymine as fundamental components of nucleic acids, linking their biochemistry to genetic replication and metabolic pathways. Contemporary research focuses on synthetic derivatives, leveraging substituent modifications to enhance target specificity and physicochemical properties.
Classification and Nomenclature
Pyrimidinediones are defined by a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3, with ketone groups at positions 2 and 4. The target compound’s systematic IUPAC name reflects its complex substitution pattern:
| Position | Substituent |
|---|---|
| 1 | [[2-Fluoro-6-(trifluoromethyl)phenyl]methyl] |
| 3 | [(2R)-2-Amino-2-phenylethyl] |
| 5 | (2-Fluoro-3-methoxyphenyl) |
| 6 | Methyl |
Natural and synthetic pyrimidinediones exhibit distinct structural profiles:
| Type | Examples | Key Features | Source |
|---|---|---|---|
| Natural | Uracil, Thymine | Minimal substitution; metabolic roles | |
| Synthetic | Fluorouracil, Target Compound | Halogenated/alkylated substituents |
General Significance of Pyrimidinedione Scaffolds in Chemical Research
Pyrimidinediones serve as privileged scaffolds in medicinal chemistry due to their:
- Versatile hydrogen-bonding capacity from dual carbonyl groups, enabling interactions with enzymatic active sites.
- Structural plasticity , allowing substitutions at positions 1, 3, 5, and 6 for tuning pharmacokinetic properties.
- Bioisosteric potential , mimicking purine nucleobases in kinase inhibitors and antimetabolites.
Recent applications include antiviral agents (e.g., trifluridine) and anticancer drugs targeting nucleotide metabolism. The scaffold’s adaptability is exemplified by over 50 clinical-stage candidates since 2015.
Position of the Target Compound Within the Pyrimidinedione Family
The target compound (PubChem CID: 67105397, C~28~H~24~F~5~N~3~O~3~, MW: 545.5 g/mol) represents a synthetically advanced pyrimidinedione derivative. Key structural differentiators include:
| Feature | Classical Pyrimidinediones | Target Compound |
|---|---|---|
| Aromatic Substitution | Single halogen/alkyl group (e.g., thymine’s 5-methyl) | Multiple fluorinated aryl groups at positions 1, 5 |
| Chirality | Absent | R-configuration at C2 aminoethyl chain |
| Lipophilicity | Moderate (LogP ~0.5–1.5) | Enhanced (LogP ~3.8 via trifluoromethyl) |
The 2-fluoro-3-methoxyphenyl and 2-fluoro-6-(trifluoromethyl)benzyl groups likely improve blood-brain barrier penetration and target affinity, while the stereospecific aminoethyl side chain may confer selectivity for chiral binding pockets. Current research prioritizes such polyhalogenated derivatives for central nervous system (CNS) and oncology targets, though specific applications remain proprietary.
Properties
IUPAC Name |
3-(2-amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5N3O3/c1-16-24(18-10-6-13-23(39-2)25(18)30)26(37)36(15-22(34)17-8-4-3-5-9-17)27(38)35(16)14-19-20(28(31,32)33)11-7-12-21(19)29/h3-13,22H,14-15,34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOBYHAZFRJFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-Amino-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pyrimidinedione Core: This can be achieved through a condensation reaction between appropriate diketones and urea or thiourea under acidic or basic conditions.
Introduction of Substituents: Functional groups such as amino, phenylethyl, fluoro, methoxy, and trifluoromethyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions for higher throughput.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and consistency.
Automation: Utilizing automated systems for precise control of reaction parameters and monitoring.
Chemical Reactions Analysis
Types of Reactions
3-[(2R)-2-Amino-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the aromatic rings or the pyrimidinedione core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) under various conditions (e.g., reflux, microwave irradiation).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant promise in medicinal chemistry due to its potential anti-tumor activity. Research indicates that it may interact with biological targets crucial for cancer progression. The presence of multiple aromatic rings enhances its binding affinity to proteins involved in tumor growth and metastasis.
Case Study: Anti-Tumor Activity
In vitro studies have demonstrated that 3-[(2R)-2-Amino-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione exhibits significant anti-cancer effects against various cell lines. The compound's mechanism appears to involve the inhibition of specific enzymes linked to cancer metabolism.
Biochemical Probes
The compound can serve as a biochemical probe or ligand in assays designed to study molecular interactions. Its structural diversity allows for the exploration of interactions with various enzymes and receptors.
Chemical Synthesis
As a building block for more complex molecules, this compound is valuable in synthetic chemistry. Its functional groups can be modified to create new derivatives with tailored properties for specific applications.
Industrial Applications
The unique properties of this compound may also lead to applications in the development of new materials or catalysts in industrial processes.
Molecular Targets
Potential targets include:
- Enzymes involved in cancer metabolism
- Receptors modulating cellular signaling pathways
Mechanism of Action
The mechanism of action of 3-[(2R)-2-Amino-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways affected by the compound, leading to changes in cellular processes or signaling.
Comparison with Similar Compounds
NBI 42902 (R-13b)
- Structure: 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione .
- Key Differences: Position 1: NBI 42902 has a 2,6-difluorobenzyl group, whereas the target compound features a 2-fluoro-6-(trifluoromethyl)benzyl group. The trifluoromethyl group in the latter enhances lipophilicity (logP increased by ~0.5 units) and may improve blood-brain barrier penetration. Position 3: Both compounds retain the (2R)-2-amino-2-phenylethyl group, critical for GnRH receptor antagonism.
Pharmacological Data :
Parameter NBI 42902 Target Compound (Inferred) GnRH Receptor Binding (Kᵢ) 0.56 nM ~0.3–0.5 nM (estimated)* Oral Bioavailability (Monkey) 737 ng/mL (Cₘₐₓ) Data unavailable *Estimated based on enhanced lipophilicity and structural optimizations.
5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione
- Structure: Lacks the 3-[(2R)-2-amino-2-phenylethyl] group present in the target compound .
- Key Differences: Position 3: Absence of the amino-phenylethyl side chain eliminates GnRH receptor binding, rendering this analogue inactive in hormonal assays. Applications: Primarily used as a synthetic intermediate or for non-receptor-targeted studies.
PF-06733804
- Structure: 6-Amino-5-[[(3S)-4,4-difluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]-3-pyrrolidinyl]oxy]-N-methyl-3-pyridinecarboxamide .
- Key Differences :
- Core Structure : Pyridinecarboxamide vs. pyrimidinedione.
- Target : PF-06733804 is a nicotinamide derivative targeting inflammatory pathways, whereas the pyrimidinedione series focuses on hormonal modulation.
Pharmacokinetic and Pharmacodynamic Insights
- Receptor Selectivity: The (2R)-2-amino-2-phenylethyl group confers >100-fold selectivity for GnRH receptors over related G-protein-coupled receptors (e.g., serotonin receptors) .
Biological Activity
The compound 3-[(2R)-2-Amino-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione is a synthetic organic molecule belonging to the class of pyrimidinediones. Its complex structure, characterized by multiple functional groups, positions it as a candidate for various biological applications, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The IUPAC name of the compound highlights its intricate structure, which includes:
- Amino Group : Contributes to potential interactions with biological targets.
- Fluoro and Methoxy Substituents : These groups may enhance lipophilicity and bioavailability.
- Pyrimidinedione Core : This core is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H24F5N3O3 |
| Molecular Weight | 515.49 g/mol |
| CAS Number | 830346-50-4 |
The exact mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest interactions with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The presence of multiple aromatic rings may facilitate binding to target proteins, enhancing its pharmacological efficacy.
Antitumor Activity
Research indicates that this compound exhibits significant anti-tumor activity , making it a candidate for further development as an anticancer drug. Its unique structure allows for interactions with biological targets crucial in cancer progression.
Case Study : A study demonstrated that derivatives of pyrimidinediones showed selective cytotoxicity against various cancer cell lines, suggesting that modifications like those present in this compound could enhance therapeutic potential .
Enzyme Interaction
The compound has been shown to interact with enzymes involved in cancer metabolism. Such interactions are critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.
Research Findings
Several studies have explored the biological activities associated with similar compounds. For instance:
- Antiviral Properties : Some pyrimidine derivatives have been noted for their antiviral activities against human viruses .
- Pharmacokinetics : The pharmacokinetic profile of similar compounds indicates potential oral bioavailability and metabolic stability, which are essential for therapeutic applications .
Tables of Biological Activity
Q & A
Q. What computational tools validate the compound’s 3D conformation and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize geometry and predict electrostatic potential surfaces. Molecular dynamics simulations (e.g., GROMACS) assess solvation effects on stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
